

2-Chloro-6-(trifluoromethyl)quinoline CAS number 78060-56-7

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Compound of Interest

Compound Name:	2-Chloro-6-(trifluoromethyl)quinoline
Cat. No.:	B1589204

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An In-Depth Technical Guide to **2-Chloro-6-(trifluoromethyl)quinoline** (CAS: 78060-56-7)

Authored by a Senior Application Scientist Foreword: Unlocking a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the quinoline nucleus stands as a "privileged scaffold"—a molecular framework that consistently yields biologically active compounds.^{[1][2]} The strategic functionalization of this scaffold is paramount to tuning its properties for specific therapeutic targets. This guide focuses on a particularly valuable derivative: **2-Chloro-6-(trifluoromethyl)quinoline**.

The presence of a trifluoromethyl (-CF₃) group, a potent bioisostere for a methyl or ethyl group, dramatically alters the electronic properties, metabolic stability, and lipophilicity of the parent molecule, often enhancing its binding affinity to biological targets.^[3] Furthermore, the chlorine atom at the C-2 position serves as a versatile synthetic handle, a reactive site ripe for elaboration through modern cross-coupling methodologies. This combination makes **2-Chloro-6-(trifluoromethyl)quinoline** a crucial building block for accessing novel chemical space. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, from fundamental properties to field-proven synthetic protocols, grounded in mechanistic understanding.

Core Molecular Profile

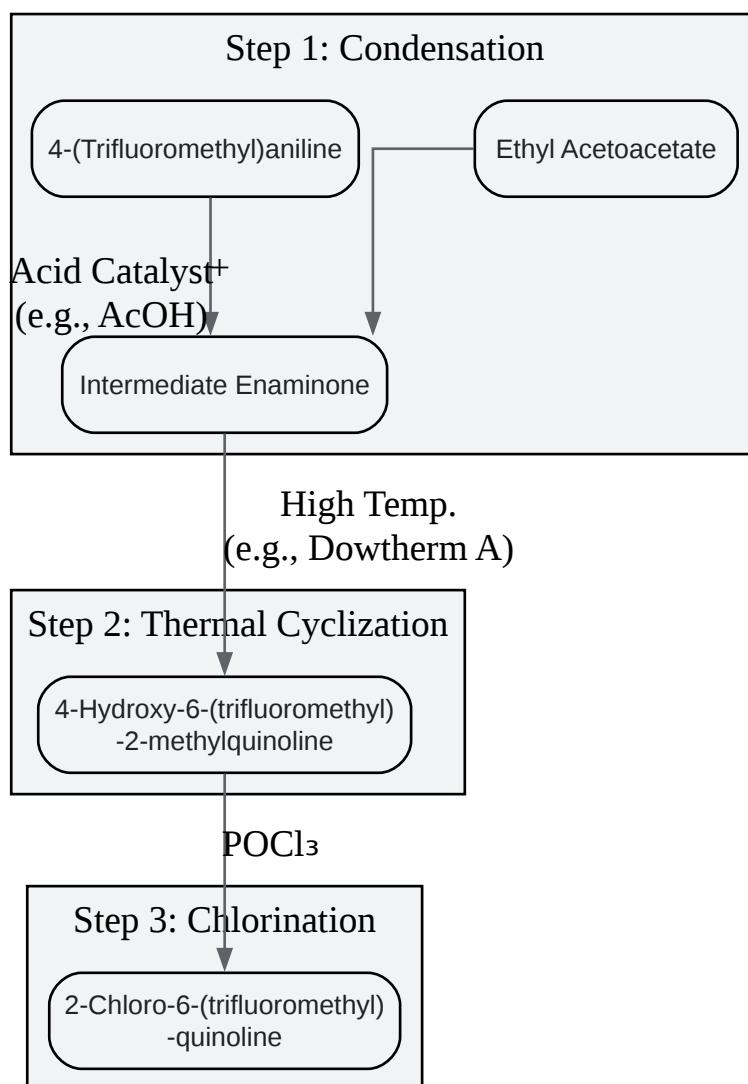
A thorough understanding of a reagent's physical and chemical properties is the foundation of successful and reproducible research. The key identifiers and characteristics of **2-Chloro-6-(trifluoromethyl)quinoline** are summarized below.

Property	Value	Source(s)
CAS Number	78060-56-7	[4][5][6][7]
Molecular Formula	C ₁₀ H ₅ ClF ₃ N	[4][5][6][7]
Molecular Weight	231.60 g/mol	[4][5][6]
Appearance	White powder to Light-red or Brown Solid	[7]
Purity	Typically ≥95-98%	[7]
InChIKey	ARKUVZWWEQHTDG-UHFFFAOYSA-N	[4]
Storage	Store in a tightly closed container at 2-8°C	[7]

While specific melting and boiling points are not consistently reported in public databases, the compound is a solid at room temperature.[4] Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through specialized chemical data providers and are essential for verifying material identity and purity before use.[8]

Synthesis Pathway Overview

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing access to the core structure.[9][10] While the precise industrial synthesis of **2-Chloro-6-(trifluoromethyl)quinoline** is often proprietary, a common and logical approach involves the cyclization of a suitably substituted aniline precursor followed by chlorination. One such general pathway is the Conrad–Limpach synthesis, which involves the condensation of an aniline with a β-ketoester followed by high-temperature cyclization and subsequent chlorination.



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Caption: Generalized Conrad-Limpach synthesis pathway for quinoline core.

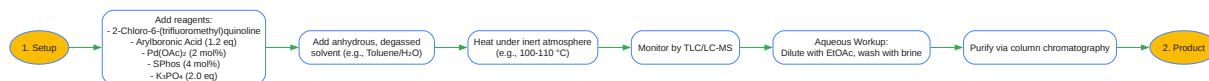
Chemical Reactivity: The Art of Cross-Coupling

The synthetic utility of **2-Chloro-6-(trifluoromethyl)quinoline** lies in the reactivity of its C-2 chloro substituent. This position is electron-deficient, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for their reliability and broad functional group tolerance.[11][12][13]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the preeminent method for forming biaryl structures. For an electron-deficient and relatively unreactive aryl chloride like our topic compound, the choice of catalyst system is critical. Modern systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are required to facilitate the challenging oxidative addition step.[14]

Expert Insight: The causality behind choosing a ligand like SPhos or XPhos lies in its ability to create a sterically bulky and electron-rich palladium(0) center. This electronic character promotes the oxidative addition of the C-Cl bond, which is the rate-limiting step for aryl chlorides. The bulky nature of the ligand also encourages the final reductive elimination step, preventing catalyst decomposition. The base (e.g., K_3PO_4 or Cs_2CO_3) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[12]



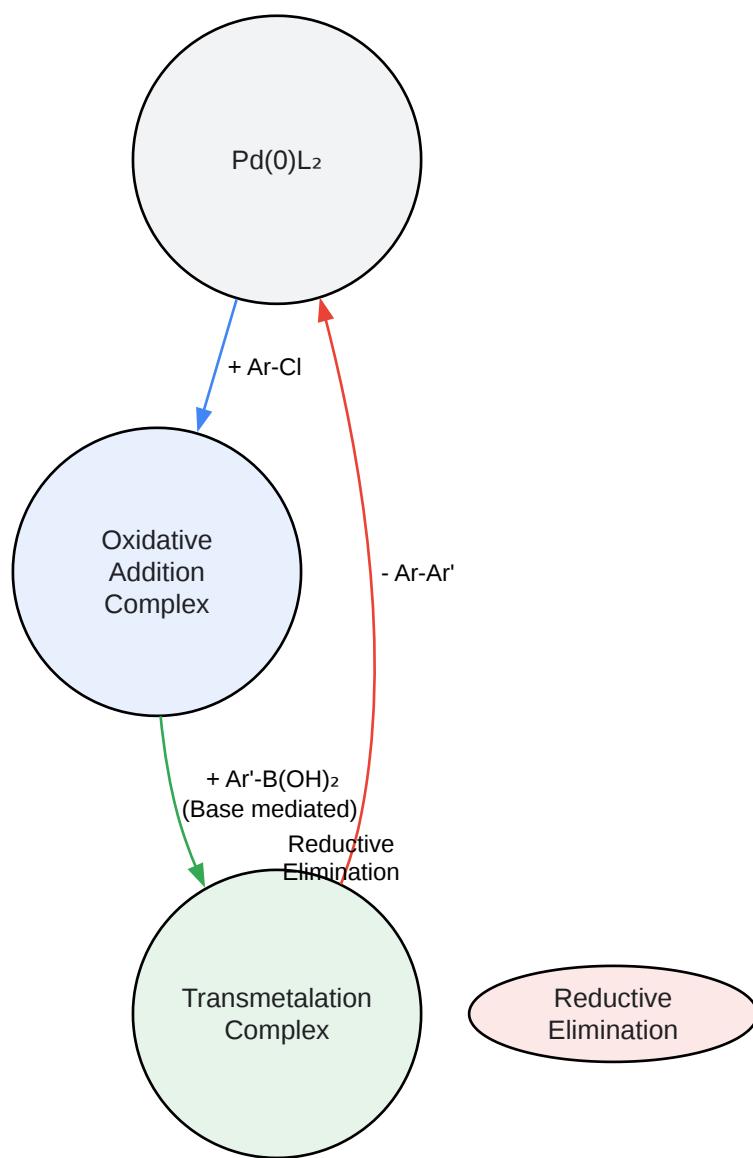
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Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

- Reaction Setup: To an oven-dried Schlenk flask, add **2-Chloro-6-(trifluoromethyl)quinoline** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), Palladium(II) Acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0-3.0 eq).[14]
- Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes.
- Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., a 10:1 mixture of toluene and water) via syringe.[14]
- Heating: Heat the reaction mixture to 100–110 °C with vigorous stirring.

- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[13][14]
- Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).[14]
- Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-6-(trifluoromethyl)quinoline.[14]



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

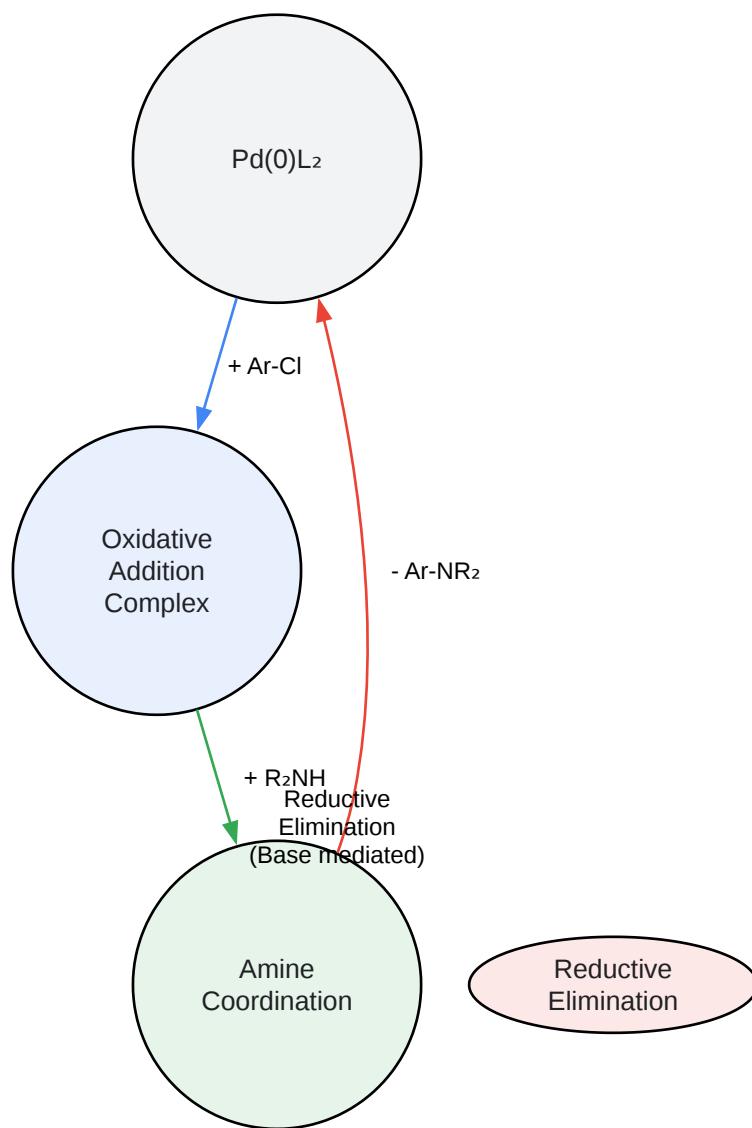
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed reaction for forming carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.^{[11][15]} This reaction is instrumental in synthesizing libraries of 2-amino-6-(trifluoromethyl)quinolines for structure-activity relationship (SAR) studies. Similar to the Suzuki coupling, success with an aryl chloride substrate hinges on using a modern catalyst system.^[16]

Expert Insight: The catalytic cycle is similar to the Suzuki reaction, but the nucleophile is an amine. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Its role is twofold: first, to deprotonate the amine (or the N-H bond in the intermediate palladium complex) to form the more nucleophilic amide, and second, to facilitate the final reductive elimination step. The choice of ligand (e.g., XPhos) is again driven by the need to accelerate the oxidative addition of the C-Cl bond.^{[16][17]}

Protocol 2: General Procedure for Buchwald-Hartwig Amination

- Reaction Setup: To an oven-dried Schlenk tube, add Palladium(II) Acetate (0.02 eq) and a bulky phosphine ligand like XPhos (0.04 eq). Add sodium tert-butoxide (1.4 eq).^[17]
- Inert Atmosphere: Seal the tube, and purge with dry nitrogen or argon.
- Reagent Addition: Add **2-Chloro-6-(trifluoromethyl)quinoline** (1.0 eq), the desired primary or secondary amine (1.2 eq), and anhydrous toluene.
- Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitoring: Monitor the reaction by TLC or LC-MS until completion.
- Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.



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Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Applications in Medicinal Chemistry

The quinoline scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs for indications ranging from malaria to cancer.^[3] Derivatives of trifluoromethyl-substituted quinolines are actively being investigated for a wide array of therapeutic applications.

- **Antiviral and Antiparasitic Agents:** The quinoline core is famous for its role in antimalarial drugs like chloroquine.^[2] The trifluoromethyl group is present in the antimalarial drug

mefloquine, and researchers have synthesized 2,8-bis(trifluoromethyl)quinoline derivatives that show potent inhibition of Zika virus (ZIKV) replication.[3]

- Sodium Channel Blockers: In a recent study, quinoline-derived α -trifluoromethyl alcohols were identified as potent antiepileptic and analgesic agents.[18] These compounds were shown to block sodium channels, reducing the inflammatory signals associated with peripheral nerve damage and neuropathic pain.[18]
- Oncology: 6-Arylquinolines, readily synthesized from chloro-quinolines via Suzuki coupling, have demonstrated significant anticancer activity.[13] Their mechanisms often involve the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[13]

Safety and Handling

As with any laboratory chemical, proper handling of **2-Chloro-6-(trifluoromethyl)quinoline** is essential for ensuring personal safety.

- Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319/H320), and may cause respiratory irritation (H335).[19]
- Signal Word: Warning[19]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19][20][21][22] Handle in a well-ventilated area or a chemical fume hood.[19][21]
- Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid generation of dust.[20] Wash hands thoroughly after handling.[19][20]
- First Aid:
 - If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[20]
 - If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[19]

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[19]
- Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature (2-8°C).[20]

Conclusion

2-Chloro-6-(trifluoromethyl)quinoline is more than just a chemical reagent; it is an enabling tool for innovation. Its dual-functional nature—a privileged quinoline scaffold enhanced by a trifluoromethyl group and activated by a versatile chloro handle—makes it an exceptionally valuable intermediate. By mastering modern cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently generate diverse libraries of novel molecules for screening in drug discovery and materials science applications. A firm grasp of its properties, reactivity, and safety protocols, as detailed in this guide, empowers scientists to fully leverage its synthetic potential.

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